molecular formula C15H13NO6S B3391362 4-(((2-Methoxybenzoyl)amino)sulfonyl)benzoic acid CAS No. 1647059-04-8

4-(((2-Methoxybenzoyl)amino)sulfonyl)benzoic acid

Cat. No.: B3391362
CAS No.: 1647059-04-8
M. Wt: 335.3 g/mol
InChI Key: ABFBOAJLBJYHSJ-UHFFFAOYSA-N
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Description

4-(((2-Methoxybenzoyl)amino)sulfonyl)benzoic acid is a chemical compound with the molecular formula C15H13NO6S and a molecular weight of 335.33 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a 2-methoxybenzoyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential in an industrial setting to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Methoxybenzoyl)amino)sulfonyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: The major product would be 4-(((2-Hydroxybenzoyl)amino)sulfonyl)benzoic acid.

    Reduction: The major product would be 4-(((2-Methoxybenzoyl)amino)sulfanyl)benzoic acid.

    Substitution: Depending on the substituent introduced, various substituted benzoic acids can be formed.

Scientific Research Applications

4-(((2-Methoxybenzoyl)amino)sulfonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((2-Methoxybenzoyl)amino)sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((2-Hydroxybenzoyl)amino)sulfonyl)benzoic acid
  • 4-(((2-Methoxybenzoyl)amino)sulfanyl)benzoic acid
  • 4-(((2-Methoxybenzoyl)amino)sulfonyl)benzoic acid derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the methoxy and sulfonyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

4-[(2-methoxybenzoyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c1-22-13-5-3-2-4-12(13)14(17)16-23(20,21)11-8-6-10(7-9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFBOAJLBJYHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901009375
Record name 4-[(2-Methoxybenzoyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1647059-04-8
Record name 4-(((2-Methoxybenzoyl)amino)sulfonyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1647059048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2-Methoxybenzoyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(((2-METHOXYBENZOYL)AMINO)SULFONYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A09QLV720
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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